molecular formula C14H11ClN2S2 B2481006 N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890957-89-8

N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine

Cat. No. B2481006
CAS RN: 890957-89-8
M. Wt: 306.83
InChI Key: TXROBSUCAIBKIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves multistep pathways, starting from basic aromatic or heteroaromatic compounds. For example, a study described the synthesis of related thiazole compounds through a three-step pathway, highlighting the importance of specific intermediates and conditions for the formation of the desired product (Nadaf et al., 2019). Another approach involved the reaction of ethyl 2-methylthio-4-[(triphenylphosphanylidene)amino] thiazole-5-carboxylate with aromatic diisocyanates and secondary amines, yielding novel bis[2-methylthio-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes, indicating the versatility of thiazole synthesis methods (Fang et al., 2013).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. The crystal structure analysis reveals crucial information about the molecular geometry, intermolecular interactions, and the stabilization of these compounds. For instance, studies have detailed the crystal structure and Hirshfeld surface analysis of similar thiazole compounds, demonstrating the influence of hydrogen bonding and π-π stacking interactions on the molecular stability (Nadaf et al., 2019).

Scientific Research Applications

Corrosion Inhibition

Quantum Chemical and Molecular Dynamics Simulation Studies : Research has demonstrated that thiazole and thiadiazole derivatives, including those structurally similar to N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine, exhibit significant corrosion inhibition performances for iron metals. Theoretical studies, including density functional theory (DFT) calculations and molecular dynamics simulations, have confirmed these compounds' effectiveness as corrosion inhibitors, which is supported by their interaction strengths with metal surfaces (Kaya et al., 2016).

Synthesis and Antimicrobial Activity

Synthesis of Formazans as Antimicrobial Agents : Formazans derived from thiazole compounds have been synthesized and shown to possess moderate antimicrobial activity against various bacterial and fungal strains. This indicates the potential of thiazole derivatives, including those structurally related to this compound, in developing new antimicrobial agents (Sah et al., 2014).

Anticancer Activity

Synthesis of Benzimidazole–Thiazole Derivatives : Studies have explored the synthesis of benzimidazole-thiazole derivatives for their anticancer properties. Compounds with structural similarities to this compound were synthesized and evaluated against various cancer cell lines, showing promising anticancer activities (Nofal et al., 2014).

Catalysis and Synthetic Applications

Amination Reactions Mediated by Palladium/Imidazolium Salt Systems : Research has demonstrated that N-heterocyclic carbenes, including those derived from thiazole compounds, can be used effectively in catalytic amination reactions involving aryl halides and nitrogen-containing substrates. This showcases the utility of thiazole derivatives in facilitating complex synthetic transformations (Grasa et al., 2001).

Corrosion Inhibition in Oil-Well Tubular Steel

Thiazole Derivatives as Corrosion Inhibitors : Studies on thiazole derivatives have highlighted their efficacy in protecting oil-well tubular steel in hydrochloric acid solutions, with research focusing on the adsorption behavior and inhibition mechanisms. This suggests potential applications for similar benzothiazole derivatives in industrial corrosion protection (Yadav et al., 2015).

Safety and Hazards

  • It may produce toxic smoke when burned at high temperatures .

properties

IUPAC Name

N-(2-chlorophenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S2/c1-18-11-7-4-8-12-13(11)17-14(19-12)16-10-6-3-2-5-9(10)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXROBSUCAIBKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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